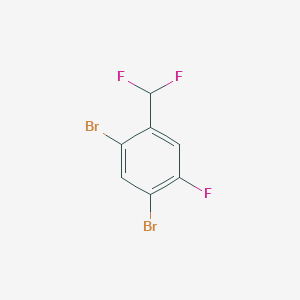

2,4-Dibromo-5-fluorobenzodifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTQZVXPSJALCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,4 Dibromo 5 Fluorobenzodifluoride

Retrosynthetic Analysis and Strategic Approaches to Halogenated Benzene (B151609) Scaffolds

A successful synthesis of a polysubstituted aromatic ring like 2,4-Dibromo-5-fluorobenzotrifluoride hinges on a robust retrosynthetic plan. This involves strategically disconnecting the target molecule into simpler, more readily available precursors and navigating the complex challenges of regioselectivity.

Identification of Key Synthetic Intermediates and Precursors

Commonly identified precursors include:

m-Fluorobenzotrifluoride: A versatile starting material that can undergo a sequence of nitration, reduction, and Sandmeyer bromination to introduce substituents at specific positions. google.com

5-Fluorobenzotrifluoride: This precursor allows for direct electrophilic bromination, although controlling the regioselectivity to achieve the 2,4-dibromo pattern can be challenging.

Benzotrifluoride (B45747): Starting from the simplest trifluoromethylated benzene offers a cost-effective route, but requires multiple, highly controlled halogenation steps. google.comresearchgate.net

From these starting points, the synthesis proceeds through critical intermediates. One notable intermediate is 5-fluoro-2-aminobenzotrifluoride , which is typically prepared from m-fluorobenzotrifluoride. google.com Another key intermediate is the monobrominated species, 2-bromo-5-fluorobenzotrifluoride , which can be synthesized and then subjected to a second bromination step.

| Precursor/Intermediate | Rationale for Use |

| m-Fluorobenzotrifluoride | Allows for regiocontrolled synthesis via nitration/reduction/Sandmeyer sequence. google.com |

| 5-Fluorobenzotrifluoride | Enables a more direct approach via electrophilic dibromination. |

| Benzotrifluoride | Cost-effective starting material for multi-step halogenation pathways. google.com |

| 5-Fluoro-2-aminobenzotrifluoride | Key intermediate for introducing a bromine atom at the C2 position via diazotization. google.com |

| 2-Bromo-5-fluorobenzotrifluoride | Precursor for the second, targeted bromination at the C4 position. |

Considerations for Regioselective Halogenation (Bromination, Fluorination)

Achieving the precise 2,4-dibromo-5-fluoro substitution pattern requires a deep understanding of the directing effects of the substituents on the benzene ring. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and a meta-director, while the fluorine (-F) atom is an ortho-, para-director, albeit a deactivating one.

When performing electrophilic bromination on a substrate like 5-fluorobenzotrifluoride, these competing effects come into play:

The -CF₃ group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -F atom at C5 directs incoming electrophiles to the C2, C4, and C6 positions.

Directed Ortho-Metalation Strategies in Substituted Aromatic Synthesis

Directed ortho-metalation (DoM) represents a powerful, alternative strategy for achieving high regioselectivity in the synthesis of substituted aromatics. uwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ring at the position immediately adjacent (ortho) to the DMG. harvard.edu

While the -CF₃ group is not a traditional DMG, DoM strategies can be applied to benzotrifluoride derivatives by incorporating a potent DMG elsewhere on the ring. Groups like amides and carbamates are particularly effective. uwindsor.ca However, a significant consideration in halogenated systems is the potential for a competitive lithium-halogen exchange reaction, which is often kinetically faster than DoM, especially for bromides and iodides. uwindsor.ca Advanced techniques, such as using highly hindered magnesium-based amide bases (e.g., TMPMgCl•LiCl), have been shown to effect efficient metalation even on electron-poor aromatic systems. harvard.edu Another innovative approach involves the installation of an ortho-hydrosilyl group, which can be activated to facilitate transformations of the adjacent C-F bonds in the trifluoromethyl group. semanticscholar.org

Development and Optimization of Novel Synthetic Routes

Building on the principles of retrosynthesis and regiocontrol, specific synthetic pathways have been developed and optimized for producing halogenated benzotrifluorides. These routes focus on efficient bond formation and maximizing yield.

Catalytic Systems for Carbon-Halogen Bond Formation (e.g., Electrophilic Bromination)

The formation of carbon-bromine bonds on the deactivated benzotrifluoride scaffold typically requires electrophilic aromatic substitution. wikipedia.org Due to the electron-withdrawing nature of the -CF₃ group, the aromatic ring is less nucleophilic than benzene, necessitating the use of catalysts or highly reactive brominating agents to drive the reaction. libretexts.org

Several catalytic systems and reagents are employed:

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are used to polarize molecular bromine (Br₂), creating a more potent electrophile that can be attacked by the deactivated ring. wikipedia.orglibretexts.org

N-Bromosuccinimide (NBS) in Strong Acid: A widely used method involves treating the aromatic substrate with NBS in a strong acid medium like concentrated sulfuric acid (H₂SO₄). researchgate.net The acid protonates NBS, generating a highly electrophilic bromine species capable of brominating even strongly deactivated rings. researchgate.netresearchgate.net

Dibromohydantoins: Reagents such as 1,3-dibromo-5,5-dimethylhydantoin, often in sulfuric acid, serve as effective sources of electrophilic bromine for these challenging substrates. Yields for such reactions can range from 65-85%.

Novel Catalytic Systems: Research has explored the use of thianthrene (B1682798) in combination with trifluoromethanesulfonic acid (TfOH) to catalytically activate NBS for halogenating aromatics. researchgate.net Other systems involve using elemental sulfur or recyclable catalysts like iodobenzene (B50100) to mediate the reaction. organic-chemistry.org

| Bromination System | Description | Application |

| Br₂ / Lewis Acid (e.g., FeBr₃) | Classical method where the Lewis acid activates bromine. wikipedia.orglibretexts.org | General electrophilic bromination of aromatic rings. |

| NBS / H₂SO₄ | A powerful system for brominating deactivated aromatic compounds. researchgate.net | Effective for substrates with electron-withdrawing groups like -CF₃. |

| 1,3-Dibromo-5,5-dimethylhydantoin / H₂SO₄ | Provides a controlled source of electrophilic bromine. | Used for the synthesis of 2,4-Dibromo-5-fluorobenzotrifluoride with yields of 65-85%. |

| Mandelic Acid / NBS | A catalytic system that functions under aqueous conditions. organic-chemistry.org | Offers a milder, regioselective alternative for bromination. |

Multi-Step Synthesis Pathways from Simpler Benzene Derivatives

Complex molecules like 2,4-Dibromo-5-fluorobenzotrifluoride are often constructed via robust, multi-step sequences that allow for precise installation of each substituent. syrris.jp These pathways provide greater control over regiochemistry compared to direct, one-pot halogenations.

A representative multi-step synthesis is outlined below, starting from m-fluorobenzotrifluoride:

Nitration: The starting material, m-fluorobenzotrifluoride, is treated with a mixture of nitric acid and sulfuric acid. The directing effects of the -F and -CF₃ groups guide the nitro group primarily to the C2 position, yielding 5-fluoro-2-nitrobenzotrifluoride. google.com

Reduction: The intermediate nitro compound is then reduced to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst like Raney nickel, which produces 5-fluoro-2-aminobenzotrifluoride. google.com

First Bromination (Sandmeyer Reaction): The resulting amino group is converted into a bromine atom using a Sandmeyer reaction. This involves diazotization with sodium nitrite (B80452) and hydrobromic acid, followed by treatment with cuprous bromide (CuBr) to yield 2-bromo-5-fluorobenzotrifluoride. This sequence can achieve high purity and good yields. google.com

Second Bromination: The final bromine atom is introduced at the C4 position via electrophilic bromination of 2-bromo-5-fluorobenzotrifluoride. This step requires a potent brominating agent, such as bromine or NBS in concentrated sulfuric acid, to overcome the deactivating effects of the three existing substituents and achieve the target 2,4-dibromo-5-fluorobenzotrifluoride. researchgate.net

This logical, step-wise approach, while longer than a direct dibromination, offers superior control over the final substitution pattern, which is critical for the synthesis of complex, highly functionalized molecules.

Nitration and Reduction Strategies for Amino-Benzene Precursors

The introduction of an amino group onto an aromatic ring, which can serve as a precursor or a directing group for subsequent substitutions, is often achieved through a nitration-reduction sequence. The synthesis of a key intermediate like 2,4-dibromo-5-fluoroaniline (B1632630) could hypothetically begin with a suitably substituted benzene derivative, such as 1,3-dibromo-4-fluorobenzene.

Nitration: The nitration of this precursor would involve an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgtotal-synthesis.com The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. quora.com The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents (two bromine atoms and one fluorine atom). Halogens are deactivating but ortho-, para-directing groups. libretexts.orglibretexts.org The fluorine atom is the most activating among halogens, while bromine is less so. acs.orgwikipedia.org The combined directing effects would lead to a mixture of isomers, requiring careful optimization of reaction conditions (temperature, reaction time) to favor the desired product where the nitro group is introduced at the position that will become the amino group in the final precursor.

Reduction: Once the nitro group is in place, it is reduced to a primary amine (-NH₂). Several methods are available for this transformation. wikipedia.org

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst. While palladium on carbon (Pd/C) is common, it can sometimes cause dehalogenation. commonorganicchemistry.commasterorganicchemistry.com Raney nickel is often a preferred alternative for halogenated compounds to avoid this side reaction. commonorganicchemistry.comyoutube.com

Metal/Acid Reduction: A classic and reliable method involves the use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild reduction that is tolerant of many other functional groups. commonorganicchemistry.com

These strategies convert a deactivated nitro-aromatic compound into a highly activated amino-aromatic compound, which is a versatile intermediate for further functionalization. masterorganicchemistry.comorganic-chemistry.org

Diazotization and Halogenation Reactions

The transformation of a primary aromatic amine into a halogen is a powerful synthetic tool, most notably accomplished through the Sandmeyer reaction. wikipedia.orgbyjus.com This process involves two main steps: diazotization and nucleophilic substitution.

Diazotization: The primary aromatic amine (e.g., a hypothetical amino-fluorobenzodifluoride precursor) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a cold, aqueous mineral acid like HCl or H₂SO₄. organic-chemistry.orgyoutube.com This reaction converts the amino group into an arenediazonium salt (-N₂⁺X⁻). organic-chemistry.orglibretexts.org These salts are highly useful intermediates but are often unstable at higher temperatures, necessitating reaction conditions typically between 0 and 10 °C. libretexts.orggoogle.com

Halogenation (Sandmeyer Reaction): The arenediazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), to replace the diazonium group with a bromine atom. wikipedia.orgorganic-chemistry.orgncert.nic.in The yield in the Sandmeyer reaction is generally good. ncert.nic.in This reaction is particularly valuable for introducing halogens into specific positions on an aromatic ring that might not be accessible through direct electrophilic halogenation due to the directing effects of other substituents. byjus.comorganic-chemistry.org For instance, if one of the bromo-substituents in 2,4-Dibromo-5-fluorobenzodifluoride were to be introduced via this method, it would start from the corresponding aniline.

| Step | Reaction | Reagents | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Diazotization | Ar-NH₂ + NaNO₂ + 2 HBr | Arenediazonium Salt (Ar-N₂⁺Br⁻) | - |

| 2 | Halogenation | Ar-N₂⁺Br⁻ + CuBr | Aryl Radical (Ar•) | Aryl Bromide (Ar-Br) + N₂ |

Stereochemical Control and Regioselectivity in Polyhalogenated Synthesis

The synthesis of a specific polysubstituted isomer like this compound is fundamentally a challenge of regioselectivity. In electrophilic aromatic substitution, the position of an incoming electrophile is directed by the substituents already on the ring. perlego.comyoutube.com

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. They direct incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com The amino group (-NH₂) is a powerful activator.

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. wikipedia.orgyoutube.com Most deactivators are meta-directing. libretexts.org

Halogens: Halogens like fluorine and bromine are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. libretexts.orglibretexts.org Fluorine's reactivity is anomalously high compared to other halogens. acs.orgwikipedia.org

Difluoromethyl Group (-CF₂H): This group is electron-withdrawing due to the electronegativity of the fluorine atoms. nih.gov Therefore, it acts as a deactivating and meta-directing group.

Achieving the 2,4-dibromo-5-fluoro substitution pattern requires a synthetic sequence that leverages the interplay of these effects. For example, brominating a substrate containing a strong ortho-, para-director like an amine or hydroxyl group would be a key step. The steric bulk of substituents can also influence regioselectivity, often favoring the para position over the sterically hindered ortho positions. libretexts.org

| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | Resonance Donation |

| -F | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -Br | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -NO₂ | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal |

| -CF₂H | Deactivating | Meta | Inductive Withdrawal |

Mechanistic Studies of Key Synthetic Transformations

Characterization of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for optimizing conditions and predicting outcomes.

Sigma Complex (Arenium Ion): In electrophilic aromatic substitution reactions like nitration and halogenation, the key intermediate is the sigma complex, also known as an arenium ion or Wheland intermediate. wikipedia.org This is a resonance-stabilized carbocation formed when the aromatic π-system attacks the electrophile. masterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.orglibretexts.org The stability of this intermediate is enhanced by electron-donating groups and destabilized by electron-withdrawing groups.

Diazonium Cation: In diazotization reactions, the arenediazonium cation (Ar-N₂⁺) is the pivotal intermediate. organic-chemistry.org It is formed from a primary amine via a series of steps involving the nitrosonium ion (NO⁺). youtube.comicrc.ac.ir While useful, these salts can be explosive when isolated in dry form and are typically used in solution immediately after preparation. libretexts.org

Aryl Radical: The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway, rather than one involving an aryl cation. wikipedia.orgbyjus.com The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical (Ar•) with the concomitant loss of nitrogen gas (N₂). byjus.com This radical then reacts with the halide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanisms of these transformations have been extensively studied.

Electrophilic Aromatic Substitution (SₑAr): The SₑAr mechanism is a two-step process. wikipedia.orgmasterorganicchemistry.com

Attack: The nucleophilic π-electrons of the benzene ring attack the electrophile (E⁺), forming the resonance-stabilized sigma complex. The transition state for this step has a high activation energy as it involves breaking the aromaticity. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and forming the substituted product. This step is fast with a low activation energy. masterorganicchemistry.com

Sandmeyer Reaction (Radical-Nucleophilic Aromatic Substitution): The accepted mechanism involves a single-electron transfer (SET) from the Cu(I) species to the diazonium salt. wikipedia.orgbyjus.com The resulting aryl radical is then captured by a halide ligand from the newly formed Cu(II) species. Computational studies and the detection of biaryl byproducts support this radical mechanism. wikipedia.orgresearchgate.net The transition state involves the interaction between the diazonium salt and the copper catalyst, facilitating the electron transfer and subsequent fragmentation. researchgate.net

Kinetic and Thermodynamic Aspects of Synthetic Steps

The outcome of many organic reactions can be governed by whether they are under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.orglibretexts.org This is the kinetic product.

Thermodynamic Control: At higher temperatures, where reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. pressbooks.pub This is the thermodynamic product.

In electrophilic aromatic substitution, regioselectivity is often under kinetic control. The distribution of ortho, meta, and para isomers is determined by the relative activation energies required to form the respective sigma complex intermediates. libretexts.orgrsc.org For example, the preference for ortho/para substitution with activating groups is because these substituents preferentially stabilize the transition states leading to the corresponding sigma complexes.

For Sandmeyer reactions, temperature is a critical kinetic parameter. The reactions are run at low temperatures primarily to prevent the decomposition of the diazonium salt intermediate. libretexts.org The rate of the reaction is also dependent on the concentration and nature of the copper catalyst and the substituents on the aromatic ring. researchgate.netnih.gov The choice of solvent can also play a significant role in reaction kinetics, affecting the solubility of reagents and the stability of intermediates. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of complex molecules such as this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. compoundchem.comroyalsocietypublishing.org These principles encourage the design of products and processes that minimize the use and generation of hazardous substances. compoundchem.comorganic-chemistry.org For halogenated aromatic compounds, this involves a focus on improving reaction efficiency, minimizing waste, and utilizing safer materials and conditions. iupac.orgrsc.org

Atom Economy and Waste Minimization in Halogenated Compound Synthesis

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Traditional electrophilic aromatic bromination, a key step in synthesizing compounds like this compound, often suffers from poor atom economy. researchgate.net In these reactions, molecular bromine (Br₂) is used, and for every bromine atom incorporated into the product, another is lost as hydrogen bromide (HBr), a toxic and corrosive byproduct. researchgate.netfiveable.me This results in a maximum theoretical atom economy of only 50% for the bromine reagent. researchgate.net

Table 1: Comparison of Atom Economy in Aromatic Bromination Methods

| Bromination Method | Brominating Agent(s) | Byproduct(s) | Theoretical Atom Economy (for Bromine) | Key Features |

| Traditional Electrophilic Substitution | Br₂ / Lewis Acid (e.g., FeBr₃) | HBr | 50% | Generates stoichiometric acidic waste. researchgate.net |

| Oxybromination | HBr / Oxidant (e.g., H₂O₂) | H₂O | ~100% | Inbuilt recycle of HBr reduces waste. researchgate.net |

| Bromide Salt & Oxidant | LiBr / Ceric Ammonium Nitrate | Reduced Cerium salts, H₂O | High | Avoids use of elemental bromine. researchgate.net |

Waste minimization extends beyond atom economy to include the reduction or elimination of hazardous substances used and generated. compoundchem.com This involves choosing safer reagents and designing processes that produce less toxic waste streams. epa.gov For instance, moving away from chlorinated solvents, which are volatile and toxic, towards greener alternatives is a key strategy. royalsocietypublishing.org The ultimate goal is to design synthetic pathways where the only byproduct is benign, such as water. researchgate.net

Development of Catalyst Recycling and Solvent Minimization Strategies

Catalysts are fundamental to many chemical transformations, including the synthesis of halogenated aromatics, as they allow reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and unwanted byproducts. acs.orglibretexts.org A key green chemistry principle is the use of catalytic reagents in small amounts over stoichiometric reagents. acs.org In the bromination of aromatic rings, Lewis acid catalysts like aluminum halides (AlX₃) or ferric halides (FeX₃) are required to activate the halogen. libretexts.orgmt.com

A significant challenge has been the recovery and reuse of these catalysts. Homogeneous catalysts, which are in the same phase as the reactants, can be difficult to separate from the product mixture. To overcome this, significant research has been directed towards:

Heterogeneous Catalysis: Anchoring catalysts to solid supports allows for easy separation by filtration and subsequent reuse. organic-chemistry.org

Catalyst Recovery Processes: Developing methods to recover and regenerate the catalyst from the reaction mixture after completion. google.com For example, Raney nickel catalysts used in dehalogenation processes can be effectively recycled through mechanical and thermal treatment. wasteforum.cz

Biphasic Systems: Using immiscible solvents (e.g., an organic solvent and an ionic liquid or water) where the catalyst is soluble in one phase and the product in another, facilitating separation. organic-chemistry.org

Solvent use is another major contributor to the environmental impact of chemical manufacturing. Solvents often account for the largest mass component of a reaction and contribute significantly to energy consumption (through heating, cooling, and distillation) and waste generation. organic-chemistry.org Strategies for solvent minimization include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgorganic-chemistry.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example, by using one of the reactants as the solvent or through solid-state reactions. royalsocietypublishing.org

Continuous Flow Reactors: These systems use significantly less solvent compared to batch reactors and can offer better control over reaction conditions, leading to higher yields and fewer byproducts. mt.com

Table 2: Strategies for Sustainable Halogenation Reactions

| Strategy | Approach | Example | Benefit |

| Catalyst Recycling | Use of heterogeneous catalysts | Solid-supported Lewis acids | Easy separation and reuse, minimizing catalyst waste. organic-chemistry.org |

| Mechanothermal regeneration | Recycling of Raney nickel catalysts | Circular economy approach to catalyst use. wasteforum.cz | |

| Biphasic catalysis | Catalyst retained in an ionic liquid phase | Simplifies product separation and enables catalyst reuse. royalsocietypublishing.org | |

| Solvent Minimization | Green solvent substitution | Using water as a solvent for certain reactions | Reduces toxicity and environmental impact. organic-chemistry.org |

| Solvent-free synthesis | Ball milling or solid-state reactions | Eliminates solvent waste entirely. royalsocietypublishing.org | |

| Continuous flow processing | Plug flow reactors for exothermic reactions | Reduces solvent volume, improves safety and scalability. mt.com |

By integrating these green chemistry principles into the synthetic design for molecules like this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2,4-Dibromo-5-fluorobenzotrifluoride. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a multi-faceted investigation of the molecular structure.

A comprehensive understanding of 2,4-Dibromo-5-fluorobenzotrifluoride's structure is achieved by integrating data from various one-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum of 2,4-Dibromo-5-fluorobenzotrifluoride is expected to show two aromatic protons. The chemical shifts of these protons are influenced by the electronegativity and spatial arrangement of the halogen and trifluoromethyl substituents. ucl.ac.ukmsu.edu The proton at position 3 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 5 and the other aromatic proton at position 6. The proton at position 6 is expected to be a doublet, coupling only with the proton at position 3.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to bromine showing characteristic shifts. wisc.eduoregonstate.edu The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. nih.govscite.ainih.gov It is expected to show two signals: one for the trifluoromethyl group and another for the single fluorine atom on the aromatic ring. The chemical shift of the CF₃ group typically appears in a specific range for benzotrifluorides. scite.ai The signal for the aromatic fluorine will exhibit coupling to the neighboring protons.

79/81Br NMR: While less common, solid-state NMR of the bromine isotopes (⁷⁹Br and ⁸¹Br) can provide valuable information about the local electronic environment of the bromine atoms. acs.org The large quadrupole moments of these nuclei make them sensitive to the symmetry of their surroundings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dibromo-5-fluorobenzotrifluoride Note: These are estimated values based on analogous compounds and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CF₃ | - | ~123 (q) |

| C2-Br | - | ~115 |

| C3-H | ~7.8 (dd) | ~118 |

| C4-Br | - | ~112 |

| C5-F | - | ~160 (d) |

| C6-H | ~7.5 (d) | ~135 |

| CF₃ | - | - |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the protons at positions 3 and 6, confirming their scalar coupling. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. sdsu.edu This would definitively link the proton signals at ~7.8 ppm and ~7.5 ppm to their respective carbon atoms (C3 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping out the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. youtube.comsdsu.edu For instance, the proton at C6 would show correlations to C2, C4, and C5, while the proton at C3 would correlate to C1, C2, and C5. The protons of the trifluoromethyl group are not present, but long-range ¹³C-¹⁹F HMBC can be performed.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space interactions, providing information about the spatial proximity of atoms. For example, a NOESY cross-peak between the fluorine at C5 and the proton at C6 would confirm their close spatial relationship.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of crystalline materials. nih.govacs.orgacs.org For 2,4-Dibromo-5-fluorobenzotrifluoride, ¹³C and ¹⁹F ssNMR could be used to:

Identify different polymorphic forms of the compound, as different crystal packing arrangements would lead to distinct chemical shifts. nih.gov

Characterize the local environment of each atom within the crystal lattice.

Provide information on intermolecular interactions, such as halogen bonding, which can influence the crystal packing.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques provide precise mass measurements and detailed fragmentation information, which are essential for confirming the elemental composition and structure of 2,4-Dibromo-5-fluorobenzotrifluoride.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comacs.org This allows for the unambiguous determination of the elemental formula of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion of a dibrominated compound, further confirming the presence of two bromine atoms. acs.org

Table 2: Expected HRMS Data for the Molecular Ion of 2,4-Dibromo-5-fluorobenzotrifluoride (C₇H₂Br₂F₄)

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| [C₇H₂⁷⁹Br₂F₄]⁺ | 321.8459 | ~50 |

| [C₇H₂⁷⁹Br⁸¹BrF₄]⁺ | 323.8439 | 100 |

| [C₇H₂⁸¹Br₂F₄]⁺ | 325.8418 | ~50 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 2,4-Dibromo-5-fluorobenzotrifluoride) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. epa.govlibretexts.orgyoutube.com Expected fragmentation pathways would include:

Loss of a bromine atom ([M-Br]⁺).

Loss of a trifluoromethyl radical ([M-CF₃]⁺).

Sequential loss of bromine atoms.

Cleavage of the aromatic ring under high energy conditions.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different substituents on the benzene (B151609) ring. slideshare.net

Isotope Ratio Mass Spectrometry for Mechanistic Tracing and Purity Assessment

No published studies utilizing Isotope Ratio Mass Spectrometry (IRMS) for the mechanistic tracing or purity assessment of 2,4-Dibromo-5-fluorobenzodifluoride are currently available.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Interactions

Detailed experimental Infrared (IR) and Raman spectroscopic data, including specific vibrational mode assignments and analyses of functional group interactions for this compound, are not present in the accessible scientific literature.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no publicly available single crystal X-ray diffraction studies for this compound. Consequently, information regarding its absolute configuration, molecular conformation, and precise bond lengths and angles in the solid state is not known.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Br⋯F Interactions) in the Solid State

Without crystallographic data, a detailed analysis of intermolecular interactions such as halogen bonding, specifically potential Br⋯F interactions, within the crystal lattice of this compound cannot be performed.

Polymorphism and Co-crystallization Studies

There is no information in the scientific literature regarding studies on the polymorphism or co-crystallization of this compound.

No Scientific Data Available for "this compound"

Following a comprehensive and exhaustive search of scientific databases and scholarly literature, it has been determined that there is no available research or data on the chemical compound specified as "this compound." Consequently, the generation of a detailed scientific article as requested is not possible.

The term "benzodifluoride" does not correspond to a standard or recognized chemical structure in nomenclature, which is the likely reason for the absence of any associated research. It is possible that this name is a typographical error or a non-standard designation for a different, recognized compound.

Searches for related classes of compounds, such as brominated and fluorinated aromatic molecules, confirm that computational and theoretical chemistry studies are actively pursued in this area. Methodologies like Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Frontier Molecular Orbital (FMO) theory are commonly applied to understand the properties and reactivity of halogenated organic compounds. However, none of the available literature specifically mentions or provides data for "this compound."

Without any foundational research, the creation of an accurate and informative article detailing the computational chemistry and theoretical investigations of this specific compound cannot be accomplished. Proceeding would require the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

Therefore, we are unable to fulfill the request as outlined. We recommend verifying the chemical name and structure of the compound of interest. Should a corrected or standard chemical name be provided, a new search for relevant scientific literature can be initiated.

Computational Chemistry and Theoretical Investigations

Prediction of Reactivity and Reaction Pathways

Transition State Modeling for Reaction Barriers and Selectivity Prediction

The prediction of reaction outcomes, including the facility of a reaction and the distribution of products, is a cornerstone of computational chemistry. For a molecule like 2,4-Dibromo-5-fluorobenzodifluoride, with multiple reactive sites, understanding the energetic profiles of potential reaction pathways is crucial for predicting its chemical behavior.

Transition state theory is the primary framework for these investigations. By locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can calculate the activation energy (reaction barrier). A lower activation energy implies a faster reaction rate.

In the context of this compound, theoretical chemists would model various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, in a hypothetical nucleophilic aromatic substitution reaction, a nucleophile could attack the carbon atoms bearing a bromine or fluorine atom. Computational models would be employed to calculate the activation barriers for the substitution at each of these positions. The relative heights of these barriers would then allow for a prediction of the regioselectivity of the reaction.

A data table summarizing such a hypothetical investigation is presented below. The values are illustrative and would be derived from quantum mechanical calculations, such as Density Functional Theory (DFT).

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Nucleophilic substitution at C-2 (Br) | 25.8 | Minor Product |

| Nucleophilic substitution at C-4 (Br) | 24.5 | Major Product |

| Nucleophilic substitution at C-5 (F) | 30.2 | Negligible |

This table is a hypothetical representation of data that would be generated from transition state modeling.

These calculations would not only predict the major product but also provide a quantitative measure of the expected product ratio, guiding synthetic chemists in designing their experiments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which are essential for their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies are of particular importance.

NMR Chemical Shifts: The chemical environment of each nucleus in a molecule influences its resonance frequency in an NMR experiment. Quantum chemical calculations can predict these chemical shifts with a high degree of accuracy. For this compound, calculations would be performed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Vibrational Frequencies: The bonds within a molecule are not static; they vibrate at specific frequencies. These vibrational frequencies can be observed using infrared (IR) spectroscopy. Computational models can calculate these vibrational frequencies, which correspond to the various stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can aid in the identification of the compound and the confirmation of the presence of specific functional groups.

A table of computationally predicted spectroscopic data for this compound is provided below. These values are illustrative and would be obtained from methods like DFT in conjunction with appropriate basis sets.

| Spectroscopic Parameter | Atom/Group | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | C-1 | 125.3 |

| ¹³C NMR Chemical Shift (ppm) | C-2 | 115.8 |

| ¹³C NMR Chemical Shift (ppm) | C-3 | 130.1 |

| ¹³C NMR Chemical Shift (ppm) | C-4 | 118.2 |

| ¹³C NMR Chemical Shift (ppm) | C-5 | 158.9 (JC-F = 250 Hz) |

| ¹³C NMR Chemical Shift (ppm) | C-6 | 112.4 |

| ¹⁹F NMR Chemical Shift (ppm) | C-5-F | -115.2 |

| IR Vibrational Frequency (cm⁻¹) | C-Br Stretch | 650 |

| IR Vibrational Frequency (cm⁻¹) | C-F Stretch | 1230 |

| IR Vibrational Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 |

This table is a hypothetical representation of data that would be generated from computational spectroscopic predictions.

The synergy between computational prediction and experimental observation is a powerful paradigm in modern chemical research. For a molecule like this compound, these theoretical investigations provide a deeper understanding of its intrinsic properties and reactivity, paving the way for its potential applications in various fields of chemical synthesis.

Reactivity and Chemical Transformations of 2,4 Dibromo 5 Fluorobenzodifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The trifluoromethyl group (-CF₃) on 2,4-Dibromo-5-fluorobenzotrifluoride strongly deactivates the benzene (B151609) ring, making it susceptible to attack by nucleophiles. This reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. researchgate.net

Regioselectivity and Site-Specificity of Substitution Reactions on Halogenated Aromatics

In polyhalogenated aromatic systems, the site of nucleophilic attack is determined by the ability of the substituents to stabilize the intermediate Meisenheimer complex. Electron-withdrawing groups, like the -CF₃ group, effectively stabilize the negative charge that develops, particularly when it is located at the ortho and para positions relative to the group. researchgate.net

Quantum chemistry methods are a valuable tool for predicting the regioselectivity of SNAr reactions. researchgate.net Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most electrophilic sites on the aromatic ring, which are the most likely points of nucleophilic attack. wuxiapptec.com The relative stability of the possible Meisenheimer intermediates is another critical factor; the pathway proceeding through the most stable intermediate is generally favored. researchgate.net For 2,4-Dibromo-5-fluorobenzotrifluoride, the powerful electron-withdrawing -CF₃ group, combined with the inductive effects of the halogens, dictates the most favorable position for substitution.

Influence of Halogen Substituents on SNAr Reactivity

The nature of the halogen substituent significantly influences its ability to act as a leaving group in SNAr reactions. Contrary to the trend observed in SN2 reactions, the leaving group aptitude for halogens in SNAr reactions follows the order: F > Cl ≈ Br > I. wikipedia.org

This inverted order is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity. wikipedia.orgmasterorganicchemistry.com The subsequent expulsion of the leaving group to restore the aromatic system is a faster process. Highly electronegative atoms, like fluorine, are powerful activators for the ring, making the carbon to which they are attached more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, despite the high strength of the C-F bond, the fluorine atom's ability to activate the ring for the rate-limiting step makes it a surprisingly good leaving group in this context. wikipedia.orgmasterorganicchemistry.com The bromine and fluorine atoms on 2,4-Dibromo-5-fluorobenzotrifluoride can be substituted by other functional groups using appropriate reagents.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira, Negishi)

2,4-Dibromo-5-fluorobenzotrifluoride is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. These reactions, including the Suzuki, wikipedia.org Heck, wikipedia.org Stille, wikipedia.org Sonogashira, wikipedia.org and Negishi wikipedia.org couplings, allow for the selective formation of C-C bonds between complex organic fragments under relatively mild conditions. The presence of two bromine atoms offers the potential for sequential or double coupling reactions, providing a pathway to highly diversified structures.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium Catalyst + Base | C(sp²) - C(sp²), C(sp²) - C(sp³), etc. |

| Heck | Alkene | Palladium Catalyst + Base | C(sp²) - C(sp²) (alkenyl) |

| Stille | Organotin (Stannane) | Palladium Catalyst | C(sp²) - C(sp²), C(sp²) - C(sp), etc. |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp²) - C(sp) |

| Negishi | Organozinc | Palladium or Nickel Catalyst | C(sp²) - C(sp²), C(sp²) - C(sp³), etc. |

This table provides a general overview of common cross-coupling reactions applicable to aryl halides.

Optimization of Catalytic Systems for Selective Carbon-Halogen Activation

A key challenge in using polyhalogenated substrates like 2,4-Dibromo-5-fluorobenzotrifluoride is achieving selective activation of one carbon-halogen bond over another. In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org The reactivity of this step generally follows the trend C-I > C-OTf > C-Br > C-Cl. libretexts.org

Since the target molecule contains two C-Br bonds, achieving selective mono-functionalization requires careful optimization of the catalytic system. The regioselectivity of oxidative addition is influenced by both electronic and steric factors. baranlab.org The electronic properties of the positions on the ring, influenced by the -CF₃ and -F substituents, can differentiate the two bromine atoms. Furthermore, the choice of catalyst and ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands on the palladium center can influence which C-Br bond is more readily accessed for oxidative addition. organic-chemistry.orgnih.gov For instance, in Stille couplings, the addition of Cu(I) salts can sometimes reverse the normal regioselectivity of the reaction. nih.gov Similarly, in Negishi couplings, the use of highly active palladium catalysts like Pd(tBu₃P)₂ can be crucial for achieving high selectivity and yields. nih.gov

Synthesis of Diversified Aryl Derivatives and Complex Aromatic Scaffolds

The di-bromo functionality of 2,4-Dibromo-5-fluorobenzotrifluoride makes it a valuable precursor for creating complex aromatic structures. By controlling the reaction conditions and stoichiometry, chemists can perform either mono- or di-substitution reactions.

For example, a single Suzuki-Miyaura coupling can be performed to introduce one aryl group, leaving the second bromine atom available for subsequent, different transformations. nih.gov This stepwise approach allows for the construction of unsymmetrical biaryl or multi-aryl systems. Alternatively, a double cross-coupling reaction can be employed to introduce two identical or different groups simultaneously or sequentially. The Suzuki-Miyaura reaction of this compound with arylboronic acids can yield fluorinated para-terphenyls. This capability is essential in medicinal chemistry and materials science for building libraries of compounds and developing materials with specific electronic or photophysical properties.

Organometallic Chemistry and C-H Activation Studies

While the C-Br bonds are the most reactive sites for cross-coupling on 2,4-Dibromo-5-fluorobenzotrifluoride, the C-H bond also presents an opportunity for functionalization through organometallic pathways. C-H activation is a powerful strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity controlled by a directing group. nih.gov

Fluorinated benzenes are known to participate in C-H and C-F bond activation reactions with reactive transition metal complexes. rsc.org Transition metals such as ruthenium, rhodium, and palladium are commonly used for these transformations. researchgate.net For instance, ruthenium catalysts have been shown to be effective for the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives, a selectivity that is complementary to other catalytic systems. nih.gov While specific C-H activation studies on 2,4-Dibromo-5-fluorobenzotrifluoride are not widely reported, the principles established with other partially fluorinated benzenes suggest its potential in this area. rsc.org The electronic environment created by the fluorine and trifluoromethyl substituents could influence the regioselectivity of such C-H functionalization reactions, offering novel routes to otherwise inaccessible derivatives.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 2,4-Dibromo-5-fluorobenzotrifluoride, the benzene ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing halogens and a trifluoromethyl group.

Should an electrophilic substitution reaction occur, the regiochemical outcome would be governed by the directing effects of the existing substituents. Halogens are traditionally considered ortho-, para-directors, although they are deactivating. The trifluoromethyl group is a strong deactivator and a meta-director. The combined influence of these groups on 2,4-Dibromo-5-fluorobenzotrifluoride would direct incoming electrophiles to the remaining vacant position on the ring, C-6. However, the severely deactivated nature of the ring makes such reactions challenging to achieve under standard conditions.

Given the electron-deficient nature of the 2,4-Dibromo-5-fluorobenzotrifluoride ring, it is more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic substitution. Nucleophiles can attack the ring, displacing one of the halogen atoms, typically a bromine atom, especially if activated by the strongly electron-withdrawing trifluoromethyl group. The competition between electrophilic and nucleophilic pathways is therefore heavily skewed towards the latter.

Photochemical and Thermal Transformations in Controlled Environments

The study of photochemical and thermal transformations of polyhalogenated compounds is crucial for understanding their environmental fate and for developing novel synthetic methodologies. Under controlled photochemical conditions, the carbon-bromine bonds in 2,4-Dibromo-5-fluorobenzotrifluoride could be susceptible to homolytic cleavage, leading to the formation of aryl radicals. These highly reactive species can then participate in a variety of subsequent reactions. Thermal transformations, at elevated temperatures, could lead to decomposition or rearrangement, the pathways of which would be influenced by the substitution pattern on the aromatic ring.

Interactive Table of Key Reaction Parameters for the Synthesis of a Monobromo Precursor

| Step | Reactants/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

| Nitration | m-fluorobenzotrifluoride, HNO3/H2SO4 mixture | <25 (addition), Room Temp | 2.5 h | 88.1 | 92.1 | Dropwise acid addition and low temperature control are crucial. |

| Reduction | 5-fluoro-2-nitrobenzotrifluoride, Raney Ni catalyst, H2 atm | Mild | Several hours | High | High | The catalyst is recyclable, offering a clean reduction pathway. |

| Diazotization & Bromination | 5-fluoro-2-aminobenzotrifluoride, CuBr, HBr, NaNO2 | 5 to Room Temp | 1.5 - 2.5 h total | 76.1 | >98 | Controlled gas evolution is important for safety and yield. |

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor for Complex Polycyclic Aromatic Compounds and Heterocyclic Systems6.2. Role in the Synthesis of Advanced Materials and Specialty Chemicals6.2.1. Monomers for Polymer Synthesis, particularly Fluoropolymers6.2.2. Intermediates for Organic Semiconductor Materials6.2.3. Precursors for Functional Dyes and Optoelectronic Materials6.3. Enabling Synthesis of Fluorine-Containing Scaffolds for Diverse Research Areas6.4. Utilization in Ligand Synthesis for Catalysis

Additionally, as no data is available, the requested data tables and a list of compound names cannot be created.

Research on 2,4-Dibromo-5-fluorobenzodifluoride Remains Undisclosed

Extensive searches for the chemical compound “this compound” have yielded no specific publicly available research data. Consequently, a detailed analysis of its future research directions and emerging applications as per the requested outline cannot be provided at this time.

The inquiry sought to explore several advanced areas of chemical research in the context of this specific molecule, including:

Development of More Efficient and Selective Catalytic Transformations: This would involve studies on how this compound could be synthesized or modified using catalysts to improve reaction speed, yield, and purity.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations: This line of research would investigate new chemical reactions involving the compound, potentially leading to the formation of novel chemical structures.

Integration with Automated Synthesis and Flow Chemistry Methodologies: Research in this area would focus on using automated systems and continuous-flow reactors for the synthesis of this compound, which can enhance efficiency and scalability.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships: This involves using computer simulations to predict the chemical properties and reactivity of the molecule, guiding experimental work.

Synergy Between Experimental and Theoretical Approaches in Complex Molecule Synthesis and Characterization: This highlights the combined use of laboratory experiments and computational chemistry to synthesize and analyze complex molecules derived from or related to this compound.

While general information exists on topics like automated flow chemistry for the synthesis of peptides and proteins, and the characterization of other brominated compounds, no specific studies directly investigating "this compound" were found. The scientific community has not yet published research detailing the synthesis, characterization, or potential applications of this particular compound.

Therefore, the creation of data tables and a detailed discussion of research findings as requested is not feasible. The table of compound names mentioned in the article is also not applicable due to the absence of relevant literature. Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the future directions of this compound can be written.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Dibromo-5-fluorobenzodifluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of fluorinated aromatic precursors. For example, bromination of 2,4-difluorobenzonitrile derivatives using N-bromosuccinimide (NBS) in concentrated sulfuric acid (≥98% w/w) achieves yields of 93–99% . Key parameters include:

- Acid concentration : Higher H2SO4 concentrations (>95%) minimize side reactions like hydrolysis.

- Temperature : Reactions performed at 0–5°C reduce decomposition of reactive intermediates.

- Stoichiometry : A 1:1 molar ratio of precursor to brominating agent maximizes efficiency.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity to >98% .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, particularly for resolving halogen/hydrogen bonding networks .

- Spectroscopy :

- <sup>19</sup>F NMR : Peaks at δ -110 to -120 ppm confirm fluorinated substituents.

- GC-MS : Fragmentation patterns (e.g., m/z 280–290 for molecular ion) validate molecular weight .

- Elemental analysis : Deviations <0.3% from theoretical C/F/Br ratios indicate high purity .

Q. How should researchers safely handle and dispose of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and acid-resistant lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Waste disposal : Neutralize residual bromine with 10% sodium thiosulfate before incineration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in fluorinated aromatic systems?

- Methodological Answer :

- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal that electron-withdrawing fluorine substituents direct bromination to meta/para positions via destabilization of intermediate σ-complexes.

- Kinetic control : Lower temperatures (0–5°C) favor kinetic products by slowing equilibration of competing intermediates .

Q. How do steric and electronic effects of bromo/fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : Bromine at the 4-position undergoes faster oxidative addition with Pd(PPh3)4 (TOF = 120 h<sup>-1</sup>) compared to fluorine.

- Electronic effects : Fluorine’s inductive effect increases electrophilicity at the bromine-bearing carbon, accelerating nucleophilic substitution (krel = 3.2 vs. non-fluorinated analogs) .

Q. How can researchers resolve contradictions in reported crystallographic data for halogen-bonded derivatives?

- Methodological Answer :

- Data refinement : Apply twin refinement in SHELXL to resolve overlapping peaks in twinned crystals (e.g., R1 < 5% for high-resolution data) .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry in pseudo-merohedral twins.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.